molecular formula C10H6BrNO B1602918 6-Bromoquinoline-4-carbaldehyde CAS No. 898391-75-8

6-Bromoquinoline-4-carbaldehyde

Cat. No. B1602918
M. Wt: 236.06 g/mol
InChI Key: HXUKIEBEEIAVFD-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-carbaldehyde is a chemical compound with the CAS Number: 898391-75-8 . It has a molecular weight of 236.07 and its IUPAC name is 6-bromo-4-quinolinecarbaldehyde .


Synthesis Analysis

Quinoline, the core structure of 6-Bromoquinoline-4-carbaldehyde, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 6-Bromoquinoline-4-carbaldehyde is 1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromoquinoline-4-carbaldehyde is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromoquinoline-4-carbaldehyde and its analogs are primarily studied for their chemical properties and synthesis methods. The synthesis of quinoline ring systems and the reactions to construct fused or binary quinoline-cored heterocyclic systems are of significant interest (Hamama et al., 2018). Additionally, new routes for isoquinolines have been explored using related compounds (Cho & Patel, 2006). The Friedländer condensation approach is used to incorporate 6-bromoquinoline into novel chelating ligands (Hu, Zhang, & Thummel, 2003).

Biological Evaluation

There is a focus on the biological evaluation of these compounds. For instance, microwave-assisted synthesis of 4H-chromene derivatives bearing 2-aryloxyquinoline and their antimicrobial activity have been assessed (Sangani, Shah, Patel, & Patel, 2013). Similarly, the study on the synthesis of 6-Bromoquinoline has discussed the optimization of reaction conditions for achieving higher yields (Li Wei, 2011).

Application in Organic Chemistry

In organic chemistry, the efficient and selective synthesis of quinoline derivatives, including 6-bromoquinoline, is explored for their potential applications in various synthetic pathways (Şahin et al., 2008). Also, mixed ligand palladium(II) complexes of related compounds have been synthesized and their biological properties studied (Ramachandran, Raja, Bhuvanesh, & Natarajan, 2012).

Corrosion Inhibition

Quinoline derivatives, closely related to 6-Bromoquinoline-4-carbaldehyde, have been studied for their corrosion inhibition properties, indicating their potential in material science applications (Lgaz et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKIEBEEIAVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633370
Record name 6-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-4-carbaldehyde

CAS RN

898391-75-8
Record name 6-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R He, B Xu, L Ping, X Lv - European Journal of Medicinal Chemistry, 2021 - Elsevier
… Following oxidation of 6 with SeO 2 , the newly formed 6-bromoquinoline-4-carbaldehyde 7 was treated with MeMgBr, thereby leading to the generation of quinolin derivative 8. …
Number of citations: 16 www.sciencedirect.com
X Ma, L Shen, J Zhang, G Liu, S Zhan, B Ding… - Frontiers in …, 2019 - frontiersin.org
… 6-bromoquinoline-4-carbaldehyde (300 mg, 1.28 mmol) was then added and the mixture stirred for 1 h at room temperature. The reaction mixture was cooled to 0C, and ice water was …
Number of citations: 14 www.frontiersin.org
VG Maltarollo, EB da Silva, T Kronenberger… - Future Medicinal …, 2023 - Future Science
Aim: Discovery of novel SARS-CoV-2 main protease (M pro ) inhibitors using a structure-based drug discovery strategy. Materials & methods: Virtual screening employing covalent and …
Number of citations: 3 www.future-science.com
X Gao, S Han, M Zheng, A Liang, J Li… - The Journal of …, 2019 - ACS Publications
A novel oxidation of benzylic C–H bonds for the synthesis of diverse six-membered N-heteroaromatic aldehydes and ketones has been developed. The obvious advantages of this …
Number of citations: 6 pubs.acs.org
THM Fernandes - 2018 - lume.ufrgs.br
… of this finding, we have decided to modify the position 4 by the oxidation of the methyl group with selenium dioxide in presence of water to give the 6-bromoquinoline-4-carbaldehyde [15…
Number of citations: 2 www.lume.ufrgs.br

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